molecular formula C17H16N2O B5784974 5-methyl-2-[5-(4-methylphenyl)-1H-pyrazol-3-yl]phenol

5-methyl-2-[5-(4-methylphenyl)-1H-pyrazol-3-yl]phenol

Cat. No. B5784974
M. Wt: 264.32 g/mol
InChI Key: JKWGQIKKVNGSSL-UHFFFAOYSA-N
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Description

5-methyl-2-[5-(4-methylphenyl)-1H-pyrazol-3-yl]phenol is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as MPP and is a synthetic analog of natural cannabinoids.

Mechanism of Action

The mechanism of action of 5-methyl-2-[5-(4-methylphenyl)-1H-pyrazol-3-yl]phenol is not fully understood. However, it is believed to interact with the endocannabinoid system, which plays a crucial role in regulating various physiological processes, including pain sensation, inflammation, and neuronal signaling.
Biochemical and Physiological Effects:
5-methyl-2-[5-(4-methylphenyl)-1H-pyrazol-3-yl]phenol has been shown to exhibit various biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It also exhibits analgesic properties by modulating pain signaling pathways. Additionally, it has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 5-methyl-2-[5-(4-methylphenyl)-1H-pyrazol-3-yl]phenol in lab experiments is its high potency and selectivity. This compound has been found to exhibit minimal side effects, making it a promising candidate for therapeutic applications. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research on 5-methyl-2-[5-(4-methylphenyl)-1H-pyrazol-3-yl]phenol. One of the areas of interest is its potential application in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to understand the mechanism of action of this compound and its potential interactions with other drugs. Finally, there is a need for the development of novel formulations that can improve the solubility and bioavailability of this compound.

Synthesis Methods

The synthesis of 5-methyl-2-[5-(4-methylphenyl)-1H-pyrazol-3-yl]phenol involves a multistep process. The first step involves the reaction of 4-methylacetophenone with hydrazine hydrate to form 4-methyl-1,2-dihydropyrazole. The second step involves the reaction of 4-methyl-1,2-dihydropyrazole with 2,4-dimethylphenol in the presence of a catalyst to form 5-methyl-2-[5-(4-methylphenyl)-1H-pyrazol-3-yl]phenol. The purity of the compound can be enhanced through recrystallization.

Scientific Research Applications

5-methyl-2-[5-(4-methylphenyl)-1H-pyrazol-3-yl]phenol has been extensively studied for its potential therapeutic applications. This compound has been found to exhibit anti-inflammatory, analgesic, and neuroprotective properties. It has also been shown to have potential applications in the treatment of various diseases, including multiple sclerosis, Parkinson's disease, and Alzheimer's disease.

properties

IUPAC Name

5-methyl-2-[3-(4-methylphenyl)-1H-pyrazol-5-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O/c1-11-3-6-13(7-4-11)15-10-16(19-18-15)14-8-5-12(2)9-17(14)20/h3-10,20H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKWGQIKKVNGSSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NNC(=C2)C3=C(C=C(C=C3)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49642510
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

5-Methyl-2-(5-p-tolyl-1H-pyrazol-3-yl)-phenol

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